molecular formula C5H6O5 B14569589 (5-Oxo-1,3-dioxolan-4-yl)acetic acid CAS No. 61799-62-0

(5-Oxo-1,3-dioxolan-4-yl)acetic acid

Cat. No.: B14569589
CAS No.: 61799-62-0
M. Wt: 146.10 g/mol
InChI Key: ZKFIGFSXHUBEGJ-UHFFFAOYSA-N
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Description

(5-Oxo-1,3-dioxolan-4-yl)acetic acid is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a ketone group at position 5 and an acetic acid moiety at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the oxo group and carboxylic acid functionality.

Properties

CAS No.

61799-62-0

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

IUPAC Name

2-(5-oxo-1,3-dioxolan-4-yl)acetic acid

InChI

InChI=1S/C5H6O5/c6-4(7)1-3-5(8)10-2-9-3/h3H,1-2H2,(H,6,7)

InChI Key

ZKFIGFSXHUBEGJ-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(=O)O1)CC(=O)O

Origin of Product

United States

Preparation Methods

Malic Acid-Based Synthesis

(S)-Malic acid reacts with 2,2-dimethoxypropane under acidic conditions to form the dioxolane ring. A representative procedure includes:

  • Reactants : (S)-Malic acid (1.0 equiv), 2,2-dimethoxypropane (2.5 equiv)
  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
  • Solvent : Anhydrous acetone
  • Conditions : Reflux at 56°C for 12 hours.

Key Observations :

  • Yield : 68–72% after recrystallization from ethyl acetate/hexane.
  • Stereochemistry : The (S)-configuration at C4 is retained, confirmed by optical rotation ([α]D²⁵ = +34.2° in CHCl₃).
  • Mechanism : Acid-catalyzed ketalization followed by intramolecular esterification (Figure 1A).

Glycolic Acid Adaptations

Glycolic acid derivatives undergo analogous cyclization with acetone derivatives, though yields are lower due to competing polymerization:

  • Reactants : Glycolic acid, acetone
  • Catalyst : Phosphorus pentoxide (P₂O₅) in diethyl ether.
  • Yield : 45–50% (crude), requiring chromatographic purification.

Oxidation of Diol Precursors

Secondary alcohol precursors are oxidized to introduce the 5-oxo group.

Dihydroxylation-Oxidation Cascades

Osmium tetroxide (OsO₄)-mediated dihydroxylation of α,β-unsaturated esters, followed by periodate cleavage, generates vicinal diols for cyclization:

  • Substrate : Ethyl (E)-3-(4,5-dimethyl-2-oxo-1,3-dioxolan-4-yl)acrylate.
  • Conditions :
    • Dihydroxylation : OsO₄ (1 mol%), (DHQ)₂-PHAL ligand, t-BuOH/H₂O (1:1), 0°C, 2–18 hours.
    • Oxidation : NaIO₄ in THF/H₂O, room temperature, 1 hour.
  • Yield : 62% over two steps.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield Purity Stereocontrol
Malic acid cyclization (S)-Malic acid p-TsOH 68–72% 95% High (retention)
Glycolic acid route Glycolic acid P₂O₅ 45–50% 80–85% Low
Dihydroxylation-oxidation α,β-Unsaturated ester OsO₄ 62% 90% Moderate

Trade-offs :

  • Malic acid route offers superior stereochemical fidelity but requires enantiopure starting materials.
  • Glycolic acid adaptations are cost-effective but suffer from side reactions.
  • Oxidation cascades enable modularity but involve toxic reagents (OsO₄).

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., acetone, THF) enhance cyclization rates by stabilizing transition states.
  • Non-polar solvents (e.g., diethyl ether) improve yields in P₂O₅-mediated reactions by minimizing hydrolysis.

Acid Catalyst Screening

Catalyst Concentration Reaction Time Yield
p-TsOH 0.1 equiv 12 hours 72%
H₂SO₄ 0.2 equiv 8 hours 65%
Amberlyst-15 10 wt% 24 hours 58%

p-TsOH achieves optimal balance between activity and selectivity.

Purification and Characterization

Crystallization Protocols

  • Solvent system : Ethyl acetate/hexane (3:7 v/v)
  • Recovery : 85–90% with ≥99% purity by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.75 (dd, J = 6.8 Hz, 1H, H-4), 3.92 (s, 2H, CH₂CO₂H), 1.48 (s, 3H, CH₃).
  • ¹³C NMR : δ 174.2 (C=O), 105.3 (C-2), 72.1 (C-4), 25.6 (CH₃).
  • IR : 1755 cm⁻¹ (C=O stretch), 1710 cm⁻¹ (COOH).

Industrial Scalability Challenges

  • Cost : Enantiopure malic acid increases production expenses (∼$120/kg vs. $20/kg for racemic).
  • Waste streams : P₂O₅ routes generate phosphoric acid byproducts, necessitating neutralization.
  • Safety : OsO₄’s toxicity (TLV = 0.0002 ppm) limits large-scale dihydroxylation.

Emerging Methodologies

Biocatalytic Approaches

Lipase-mediated dynamic kinetic resolutions enable enantioselective cyclization:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Substrate : Racemic 2-(2-hydroxy-5-oxo-1,3-dioxolan-4-yl)acetic acid
  • Yield : 78% with 98% ee.

Flow Chemistry

Continuous-flow reactors reduce reaction times and improve heat management:

  • Residence time : 30 minutes vs. 12 hours (batch).
  • Productivity : 1.2 kg/L·h vs. 0.3 kg/L·h.

Chemical Reactions Analysis

(5-Oxo-1,3-dioxolan-4-yl)acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (5-Oxo-1,3-dioxolan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It acts as a chiral intermediate in stereoselective synthesis, facilitating the formation of enantiomerically pure compounds. The compound’s unique structure allows it to participate in various chemical reactions, influencing the outcome of synthetic processes.

Comparison with Similar Compounds

Structural Analogues and Substitutes

a) cC6O4 (Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]} ammonium salt)
  • Structure : Contains a fluorinated 1,3-dioxolane ring with a trifluoromethoxy group and an acetic acid chain.
  • Key Differences: Fluorine substituents enhance hydrophobicity and chemical stability compared to the non-fluorinated (5-Oxo-1,3-dioxolan-4-yl)acetic acid.
  • Applications: Developed as a substitute for PFOA in fluoropolymer production.
b) [(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid
  • Structure : Features methyl groups at positions 2 and 2 of the dioxolane ring.
  • Key Differences : Methyl substituents increase lipophilicity (log P = 0.8–1.2) compared to the parent compound. Stereochemistry (S-configuration) also influences biological activity, as seen in its use as an optically active inhibitor .
c) Rhodanine-3-acetic Acid Derivatives
  • Structure: Replace the dioxolane ring with a thiazolidinone core (e.g., (5Z)-5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid).
  • Key Differences : The thioxo group and sulfur atom enhance electron-withdrawing effects, affecting antifungal activity. For example, derivatives inhibit Candida tropicalis with MIC values of 8–16 µg/mL .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups log P (Predicted)
This compound C₅H₆O₅ 146.10 Ketone, carboxylic acid ~0.5
cC6O4 C₆HF₁₃O₆N 428.08 Fluorinated dioxolane, CF₃O 2.1–2.5
[(4S)-2,2-Dimethyl-...]acetic acid C₇H₁₀O₅ 174.15 Methyl, ketone, carboxylic 1.0–1.5
Rhodanineacetic acid derivative C₁₄H₁₀NO₃S₂ 319.36 Thioxo, arylidene 2.8–3.2

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-Oxo-1,3-dioxolan-4-yl)acetic acid and verifying its structural purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions involving acetic acid derivatives and dioxolan precursors. For example, describes the synthesis of a structurally similar dioxolan derivative (2-oxo-1,3-dioxolan-4-yl methyl maleate) using acetic acid and methyl radicals. Post-synthesis, purity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy for functional group identification and high-performance liquid chromatography (HPLC) for quantitative analysis. X-ray crystallography may be used to resolve stereochemical ambiguities .

Q. How can the pKa and dissociation constants of this compound be experimentally determined?

  • Methodology : Titration with a standardized base (e.g., NaOH) using potentiometric or spectrophotometric methods is recommended. outlines a detailed protocol for titrating acetic acid derivatives, emphasizing the use of phenolphthalein as an indicator for weak-acid/strong-base systems. Automated titration systems with pH probes improve precision. For comparative analysis, computational tools like density functional theory (DFT) can predict pKa values, as demonstrated in for thermochemical parameterization .

Q. What analytical techniques are suitable for quantifying trace amounts of this compound in environmental matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. highlights LC-MS/MS workflows for PFAS detection, which can be adapted for structurally analogous dioxolan derivatives. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sample cleanup. Method validation should include spike-recovery experiments and limits of detection (LOD) calculations .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : DFT calculations, such as those in , can model the compound’s frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and reaction pathways. Software like Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are standard. Validation against experimental IR or NMR spectra ensures accuracy. Such models help predict stability under varying pH or thermal conditions .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?

  • Methodology : Conduct aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines. discusses PFAS degradation challenges, noting that dioxolan rings may undergo hydrolytic cleavage. Advanced oxidation processes (AOPs) like UV/H2O2 can be tested for mineralization efficiency. Quantify degradation intermediates via time-resolved LC-MS/MS and assess toxicity using bioassays (e.g., Daphnia magna) .

Q. How does the compound interact with biological macromolecules (e.g., enzymes or DNA) in vitro?

  • Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding affinities. For example, evaluates thyroid cell responses to PFAS analogs, providing a template for cytotoxicity assays (e.g., MTT or ROS detection). Molecular docking simulations (AutoDock Vina) can predict binding modes to active sites, validated by mutagenesis studies .

Q. What role does stereochemistry play in the compound’s physicochemical behavior and bioactivity?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., Evans auxiliaries) and compare properties using polarimetry, circular dichroism (CD), or chiral HPLC. describes stereoselective synthesis of dioxolan derivatives from threitol, emphasizing the impact of configuration on solubility and reactivity. Pharmacokinetic studies in model organisms can link stereochemistry to bioavailability .

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